molecular formula C8H10O2 B1429334 1,1-Dideuterio-2-phenoxyethanol CAS No. 21273-38-1

1,1-Dideuterio-2-phenoxyethanol

Cat. No. B1429334
CAS RN: 21273-38-1
M. Wt: 140.18 g/mol
InChI Key: QCDWFXQBSFUVSP-NCYHJHSESA-N
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Description

1,1-Dideuterio-2-phenoxyethanol is a deuterated analog of 2-phenoxyethanol. It is widely used as a preservative in the cosmetic and pharmaceutical industries. The molecular formula is C8H10O2 and the molecular weight is 140.18 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1-Dideuterio-2-phenoxyethanol can be represented by the linear formula C6H5OCH2CD2OH .


Physical And Chemical Properties Analysis

1,1-Dideuterio-2-phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .

Scientific Research Applications

Anaesthetic Use in Aquaculture

1,1-Dideuterio-2-phenoxyethanol has been explored as an anaesthetic in aquaculture. It's used for its efficacy in inducing anesthesia in fish, demonstrated in various studies. For example, it has been applied for anaesthetizing goldfish, Carassius auratus, at different temperatures and concentrations, showing its effectiveness and safety in aquatic organisms (Weyl, Kaiser, & Hecht, 1996). Additionally, 2-phenoxyethanol was effectively used as an anaesthetic in relocating various species of fish, indicating its potential for large-scale use in aquaculture operations (Vaughan, Penning, & Christison, 2008).

Preservative in Pharmaceuticals and Cosmetics

2-Phenoxyethanol is widely used as a preservative in pharmaceuticals and cosmetics, owing to its antimicrobial properties. It's effective against a broad spectrum of bacteria and fungi, making it a common choice for preserving the integrity of various products (Hernandez et al., 2002). This usage highlights its importance in maintaining product safety and longevity.

Antimicrobial Activity

The antimicrobial activity of 2-phenoxyethanol is another significant area of application. Its effectiveness against Gram-negative and Gram-positive bacteria, as well as yeasts, has been well documented. This broad-spectrum antimicrobial action is crucial for its role as a preservative in various formulations (Dréno et al., 2019).

Use in Anaesthetic Monitoring

The compound's role in anaesthetic monitoring, particularly in fish, has been studied. Developing methods to determine its residue levels in fish tissue and blood plasma is crucial for ensuring the safety and efficacy of its use in aquaculture (Klimánková et al., 2008).

Biodegradation Studies

Research into the biodegradation of 2-phenoxyethanol has provided insights into its environmental impact. Studies have shown how certain bacteria can convert it into phenol and acetate, a process important for understanding its environmental fate and potential impact (Speranza et al., 2002).

Safety and Toxicity Assessments

Assessments of the safety and potential toxicity of 2-phenoxyethanol, especially when used as a preservative, have been a key focus of research. Studies have generally found it to be well-tolerated and safe within certain concentration limits, contributing to its widespread use in consumer products (Liebert, 1990).

properties

IUPAC Name

1,1-dideuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745735
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethyl-1,1-D2 alcohol

CAS RN

21273-38-1
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21273-38-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
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99%

Synthesis routes and methods III

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dideuterio-2-phenoxyethanol
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Reactant of Route 6
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